molecular formula C15H20O2 B14538304 Methyl 1-butyl-2-phenylcyclopropane-1-carboxylate CAS No. 62360-10-5

Methyl 1-butyl-2-phenylcyclopropane-1-carboxylate

Cat. No.: B14538304
CAS No.: 62360-10-5
M. Wt: 232.32 g/mol
InChI Key: RYRZWRKUSVYPQB-UHFFFAOYSA-N
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Description

Methyl 1-butyl-2-phenylcyclopropane-1-carboxylate is an organic compound belonging to the class of cyclopropane carboxylates This compound is characterized by a cyclopropane ring substituted with a butyl group, a phenyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-butyl-2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-butyl-2-phenylcyclopropane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to facilitate esterification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiol derivatives.

Scientific Research Applications

Methyl 1-butyl-2-phenylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-butyl-2-phenylcyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can strain and distort molecular interactions, potentially leading to unique biological effects. The ester group can undergo hydrolysis, releasing the active carboxylic acid or alcohol, which can further interact with molecular targets.

Comparison with Similar Compounds

    Methyl 1-phenylcyclopropane-1-carboxylate: Similar structure but lacks the butyl group.

    Methyl 1-cyclohexene-1-carboxylate: Contains a cyclohexene ring instead of a cyclopropane ring.

    Methyl 1,3-dimethyl-2-cyclopentene-1-carboxylate: Contains a cyclopentene ring with additional methyl groups.

Uniqueness: Methyl 1-butyl-2-phenylcyclopropane-1-carboxylate is unique due to the presence of both a butyl group and a phenyl group on the cyclopropane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

62360-10-5

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

methyl 1-butyl-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C15H20O2/c1-3-4-10-15(14(16)17-2)11-13(15)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3

InChI Key

RYRZWRKUSVYPQB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC1C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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